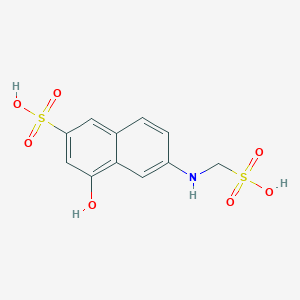
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID is a chemical compound known for its applications in various scientific fields. It is a derivative of naphthalene, featuring both hydroxyl and sulfonic acid functional groups, which contribute to its unique chemical properties and reactivity .
Métodos De Preparación
The synthesis of 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID typically involves the reaction of 2-naphthol with formaldehyde and sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Industrial production methods often employ batch processes with precise control over temperature and pH to maximize yield and purity.
Análisis De Reacciones Químicas
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Common reagents used in these reactions include sodium bisulfite, formaldehyde, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, particularly azo dyes.
Biology: The compound’s derivatives are used in biochemical assays and as staining agents in microscopy.
Mecanismo De Acción
The mechanism of action of 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID involves its ability to undergo electrophilic substitution reactions. The hydroxyl and sulfonic acid groups enhance its reactivity towards electrophiles, facilitating the formation of various derivatives. These reactions often involve the formation of intermediates that can further react to produce the desired products .
Comparación Con Compuestos Similares
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID can be compared with other naphthalene derivatives such as:
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Known for its use in azo dye synthesis.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Used in the production of reactive dyes.
1-Aminonaphthalene-4-sulfonic acid: Utilized in the synthesis of acid dyes.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .
Propiedades
Número CAS |
6259-56-9 |
|---|---|
Fórmula molecular |
C11H11NO7S2 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
4-hydroxy-6-(sulfomethylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO7S2/c13-11-5-9(21(17,18)19)3-7-1-2-8(4-10(7)11)12-6-20(14,15)16/h1-5,12-13H,6H2,(H,14,15,16)(H,17,18,19) |
Clave InChI |
WIGCNINIKDNDBF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NCS(=O)(=O)O |
SMILES canónico |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















